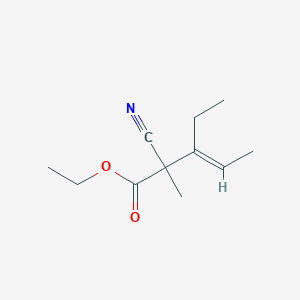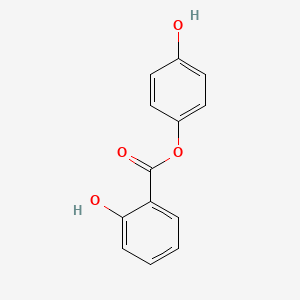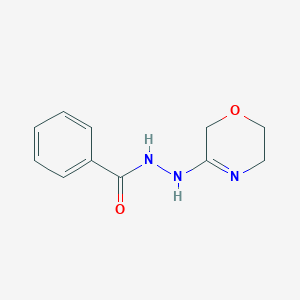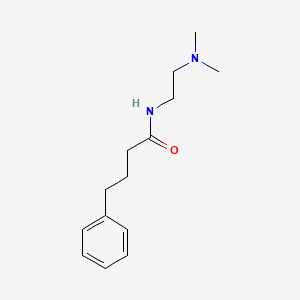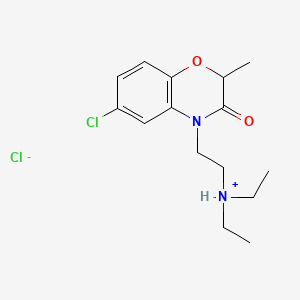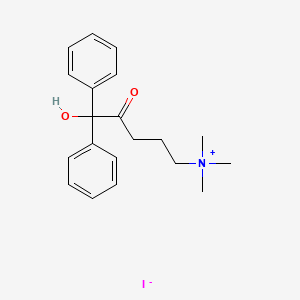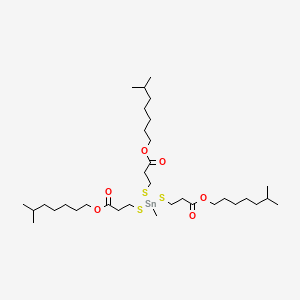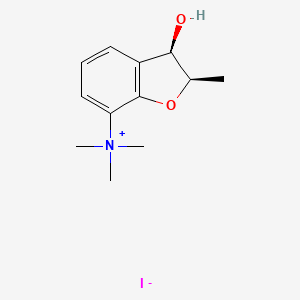
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Méthodes De Préparation
The synthesis of cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by the generation of phenacyl pyridinium bromide in situ. This reaction is catalyzed by SiO2 nanoparticles, which act as a non-metal oxide catalyst . The process is environmentally friendly as it does not require organic solvents and has high yields with low catalyst loading.
Analyse Des Réactions Chimiques
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide can be compared with other similar compounds, such as:
- (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
- (3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can result in different chemical and biological properties
Propriétés
Numéro CAS |
26819-65-8 |
|---|---|
Formule moléculaire |
C12H18INO2 |
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
[(2R,3R)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8,11,14H,1-4H3;1H/q+1;/p-1/t8-,11+;/m1./s1 |
Clé InChI |
DSMHEOTTYPTFBH-NINOIYOQSA-M |
SMILES isomérique |
C[C@@H]1[C@@H](C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
SMILES canonique |
CC1C(C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


